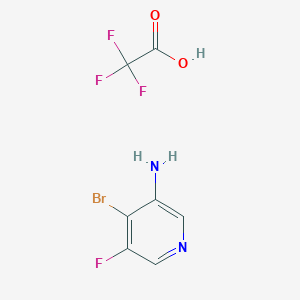
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H4BrFN2·C2HF3O2 It is an organic compound that combines a pyridine ring substituted with bromine and fluorine atoms, and an amine group, with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method includes the use of palladium-catalyzed homo-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines.
Applications De Recherche Scientifique
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets would depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the amine group.
5-Bromo-2-fluoropyridine: Another similar compound with different substitution patterns.
4-Bromo-3-fluoropyridin-2-amine: A closely related compound with a different substitution pattern.
Uniqueness
4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is unique due to the combination of bromine, fluorine, and amine functional groups on the pyridine ring, along with the presence of trifluoroacetic acid. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYLBWOCLMPXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2896915.png)
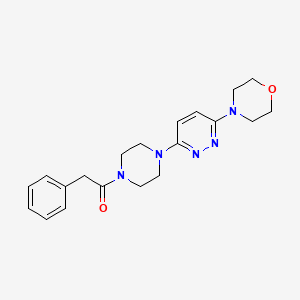
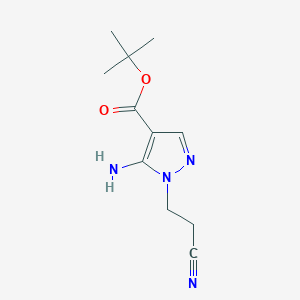
![7-[(2-Chlorophenyl)methyl]-8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2896919.png)
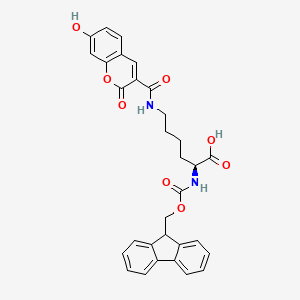
![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)
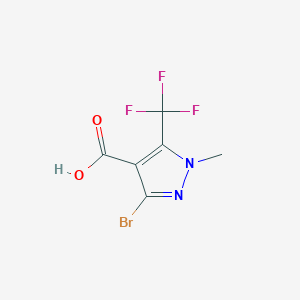
![(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2896928.png)
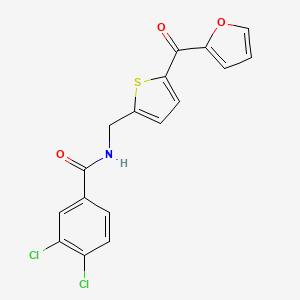
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)

![3,3-dimethyl-1-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)
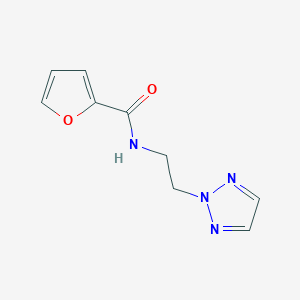
![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)
